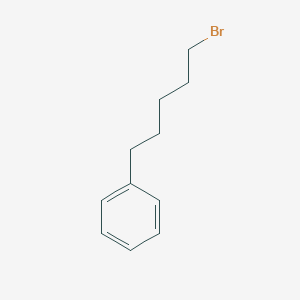

(5-Bromopentyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICUPOFVENZWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301350 | |

| Record name | (5-Bromopentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14469-83-1 | |

| Record name | (5-Bromopentyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Bromopentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14469-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopentyl)benzene synthesis from benzene and 1,5-dibromopentane

An In-depth Technical Guide to the Synthesis of (5-Bromopentyl)benzene via Friedel-Crafts Alkylation

This document provides a comprehensive technical guide for the synthesis of (5-bromopentyl)benzene from benzene and 1,5-dibromopentane. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the reaction's mechanistic underpinnings, critical process parameters, and a detailed, field-proven experimental protocol.

Strategic Overview: The Significance of (5-Bromopentyl)benzene

(5-Bromopentyl)benzene (CAS No: 14469-83-1), also known as 1-bromo-5-phenylpentane, is a valuable bifunctional organic intermediate.[1] Its structure, featuring a stable phenyl group at one end and a reactive terminal bromine at the other, connected by a flexible five-carbon chain, makes it a versatile building block in advanced organic synthesis. This compound serves as a critical precursor for introducing the 5-phenylpentyl moiety into more complex molecular architectures, with applications ranging from pharmaceutical research to materials science.[1]

The most direct and industrially relevant synthesis route is the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane.[1] This electrophilic aromatic substitution reaction leverages the high availability of the starting materials to create a carbon-carbon bond, forming the desired product. However, the reaction is not without its complexities, including potential side reactions that necessitate precise control over experimental conditions.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis proceeds via the classic Friedel-Crafts alkylation mechanism, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877.[2][3] The reaction unfolds in three primary stages.

-

Generation of the Electrophile: The reaction is initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the bromine atoms on 1,5-dibromopentane. This polarization weakens the carbon-bromine bond, leading to the formation of a primary carbocation or, more accurately, a highly electrophilic carbocation-like complex (R---Br---AlCl₃).[4][5][6]

-

Nucleophilic Attack by Benzene: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the pentyl complex. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7]

-

Restoration of Aromaticity: A weak base, typically the AlCl₃Br⁻ complex formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This action collapses the intermediate, reforms the aromatic π-system, and regenerates the AlCl₃ catalyst, yielding the final product, (5-bromopentyl)benzene, along with HBr.[4][5]

Caption: Mechanism of Friedel-Crafts Alkylation.

Causality of Experimental Design: Controlling the Reaction

The success of this synthesis hinges on understanding and controlling several critical parameters to maximize the yield of the desired mono-alkylated product while minimizing side reactions.

Choice of Lewis Acid Catalyst

The catalyst's role is to generate a sufficiently potent electrophile.[8] While several Lewis acids can be employed, their efficacy varies significantly.

| Catalyst | Relative Activity | Typical Conditions | Advantages & Disadvantages |

| AlCl₃ | Strong | 0°C to RT | Adv: High reactivity, effective for primary alkyl halides. Disadv: Prone to causing side reactions; requires stoichiometric amounts in some cases.[2][8] |

| FeCl₃ | Strong | RT to moderate heat | Adv: Common and effective, sometimes milder than AlCl₃. Disadv: Also prone to polyalkylation and rearrangements.[8] |

| BF₃ | Strong | Gas or etherate form | Adv: Versatile catalyst. Disadv: Gaseous nature can be inconvenient.[8] |

| ZnCl₂ | Moderate | Higher temperatures | Adv: Milder, can prevent side reactions with sensitive substrates. Disadv: Generally less reactive for this application.[8] |

Justification: For the alkylation with 1,5-dibromopentane, a primary dihalide, a strong Lewis acid like aluminum chloride (AlCl₃) is the catalyst of choice to ensure efficient generation of the electrophilic species.

Mitigating Inherent Side Reactions

Friedel-Crafts alkylation is notorious for two primary side reactions that must be actively managed.

-

Polyalkylation: The product, (5-bromopentyl)benzene, contains an electron-donating alkyl group, which activates the benzene ring.[7] This makes the product more nucleophilic and thus more reactive than the starting benzene.[3][9] Consequently, it can compete with benzene for the electrophile, leading to the formation of 1,5-diphenylpentane and other di-substituted products.

-

Core Strategy: The most effective method to favor mono-alkylation is to use a large excess of the aromatic substrate .[9] By using benzene as both the reactant and the solvent, the statistical probability of the electrophile colliding with a benzene molecule, rather than a product molecule, is dramatically increased.

-

-

Carbocation Rearrangement: A significant limitation of Friedel-Crafts alkylation is the tendency of the intermediate carbocation to rearrange to a more stable form via hydride or alkyl shifts.[3][6] In the case of the 1-bromopentane electrophile, rearrangement is less of a concern as a 1,2-hydride shift would still result in a secondary carbocation of similar stability. However, it is a critical consideration in alkylations with longer or more branched chains. To synthesize a straight-chain alkylbenzene without rearrangement, an alternative route involving Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is often preferred.[9][10]

Temperature Control

The reaction is highly exothermic, especially during the initial addition of the catalyst.

-

Initial Cooling: The reaction vessel must be cooled to 0-5 °C in an ice bath before and during the portion-wise addition of AlCl₃ and the subsequent dropwise addition of 1,5-dibromopentane.[8][11] This prevents an uncontrolled temperature spike that could lead to undesired side products.

-

Reaction Progression: After the initial addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.

Detailed Experimental Protocol & Workflow

This protocol is a self-validating system designed for robustness and reproducibility. All operations must be conducted in a certified fume hood due to the use of carcinogenic benzene and the evolution of HCl gas.

Sources

- 1. (5-Bromopentyl)benzene|14469-83-1| Purity [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. cerritos.edu [cerritos.edu]

(5-Bromopentyl)benzene: A Comprehensive Technical Guide for Researchers

(5-Bromopentyl)benzene , also known as 1-bromo-5-phenylpentane, is a bifunctional organic compound featuring a benzene ring and a terminal bromine atom connected by a five-carbon alkyl chain. This unique structure makes it a versatile intermediate in a wide range of chemical syntheses, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(5-Bromopentyl)benzene is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |

| Molecular Weight | 227.14 g/mol | [1][2][3] |

| Boiling Point | 148 °C at 18 mmHg | [1][4] |

| Density | 1.23 g/mL at 20 °C | [1][2] |

| Refractive Index (n20/D) | 1.5320 - 1.5340 | [2] |

| CAS Number | 14469-83-1 | [2] |

Reactivity and Mechanistic Considerations

The reactivity of (5-bromopentyl)benzene is primarily dictated by two key structural features: the terminal bromine atom and the aromatic benzene ring.

The Role of the Bromopentyl Group

The bromine atom, being a good leaving group, makes the terminal carbon of the pentyl chain susceptible to nucleophilic substitution reactions . This allows for the introduction of various functional groups, making it a valuable building block for more complex molecules.[1] Common nucleophiles that can displace the bromide ion include hydroxides, alkoxides, cyanides, and amines.

The pentyl chain also allows for flexibility in molecular design, acting as a spacer between the reactive bromine site and the phenyl group.

The Influence of the Benzene Ring

The benzene ring provides stability to the molecule and can participate in electrophilic aromatic substitution reactions .[1][5] However, the alkyl chain is an activating group, directing incoming electrophiles to the ortho and para positions. It's important to consider the reaction conditions to control the desired substitution pattern.[6]

Key Synthetic Applications and Protocols

The dual reactivity of (5-bromopentyl)benzene makes it a valuable precursor in several important synthetic transformations.

Grignard Reagent Formation and Subsequent Reactions

One of the most significant applications of (5-bromopentyl)benzene is in the formation of the corresponding Grignard reagent, 5-phenylpentylmagnesium bromide. This is achieved by reacting (5-bromopentyl)benzene with magnesium metal in an anhydrous ether solvent.[7][8]

Experimental Protocol: Synthesis of 5-Phenylpentylmagnesium Bromide

-

Preparation: All glassware must be thoroughly dried in an oven to remove any traces of water, which would quench the Grignard reagent.[7][9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Magnesium turnings are placed in a round-bottom flask with a small amount of anhydrous diethyl ether. A crystal of iodine can be added to activate the magnesium surface.[7]

-

Addition: A solution of (5-bromopentyl)benzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.[9]

-

Completion: The reaction is typically complete when most of the magnesium has been consumed, and the solution turns a cloudy grayish color.

The resulting Grignard reagent is a powerful nucleophile and a strong base, readily reacting with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds.[8][10]

Caption: Formation of a Grignard reagent and subsequent reaction.

Nucleophilic Substitution Reactions

As previously mentioned, the bromine atom is readily displaced by nucleophiles. A classic example is the Williamson ether synthesis, where (5-bromopentyl)benzene reacts with an alkoxide to form an ether.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: A solution of an alcohol in a suitable solvent (e.g., THF) is treated with a strong base like sodium hydride to generate the corresponding alkoxide.

-

Substitution: (5-Bromopentyl)benzene is added to the alkoxide solution. The reaction mixture is typically heated to facilitate the substitution reaction.

-

Workup: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired ether.

Caption: Williamson ether synthesis workflow.

Friedel-Crafts Alkylation

(5-Bromopentyl)benzene can also act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the phenylpentyl group can be attached to another aromatic ring.[1]

Safety and Handling

(5-Bromopentyl)benzene is harmful if swallowed and may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

(5-Bromopentyl)benzene is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the labile bromine atom and the stable aromatic ring, allows for a wide array of chemical transformations. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (5-Bromopentyl)benzene | C11H15Br | CID 285561. [Link]

-

Chemchart. (5-Bromopentyl)benzene (14469-83-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

YouTube. Grignard Reaction. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

-

YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]

- Google Patents. US3347912A - Novel grignard reagents.

-

Philadelphia University. Chemistry of Benzene: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. (5-Bromopentyl)benzene|14469-83-1| Purity [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (5-Bromopentyl)benzene | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 格氏试剂 [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cpchem.com [cpchem.com]

An In-depth Technical Guide to the Physical Properties of 1-bromo-5-phenylpentane

Introduction: The Strategic Importance of 1-bromo-5-phenylpentane in Synthetic Chemistry

1-bromo-5-phenylpentane (CAS RN: 14469-83-1) is a halogenated hydrocarbon that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable phenyl group connected by a flexible five-carbon chain, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the core physical properties of 1-bromo-5-phenylpentane, offering critical data and procedural insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, and integration into synthetic workflows, particularly in the pharmaceutical and fine chemical industries.

Core Physicochemical Characteristics

The physical properties of a compound are the cornerstone of its practical application in the laboratory and in industrial processes. These characteristics dictate the conditions required for storage, handling, and reaction, as well as the methodologies for purification and analysis. The key physical properties of 1-bromo-5-phenylpentane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |

| Molecular Weight | 227.14 g/mol | [2][3] |

| Appearance | Clear, colorless to yellow or light orange liquid | [1][4] |

| Boiling Point | 148 °C at 18 mmHg | [2][5] |

| Density | Approximately 1.23 g/cm³ | [5] |

| Refractive Index | 1.5320 to 1.5340 (at 20°C, 589 nm) | [1] |

| Solubility | Soluble in most organic solvents, insoluble in water. |

Experimental Determination of Boiling Point: A Self-Validating Protocol

The boiling point is a critical physical constant that provides an indication of a liquid's volatility and is a key parameter for purification by distillation. The following protocol for the determination of the boiling point of 1-bromo-5-phenylpentane under reduced pressure is designed to be a self-validating system, incorporating checks and reasoning for each step to ensure accuracy and reproducibility.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is the preferred method. This allows the liquid to boil at a lower temperature, mitigating the risk of thermal degradation.

Step-by-Step Methodology

-

Apparatus Setup:

-

Assemble a distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

The thermometer bulb should be positioned just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Connect the apparatus to a vacuum source with a manometer to monitor the pressure. A cold trap should be placed between the apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.

-

-

Sample Preparation and Introduction:

-

Place a small volume of 1-bromo-5-phenylpentane (approximately 5-10 mL) into the round-bottom flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping. This is crucial for obtaining a stable and accurate boiling point reading.

-

-

Vacuum Application and Equilibration:

-

Heating and Observation:

-

Gently heat the round-bottom flask using a heating mantle.

-

Observe the liquid for the onset of boiling. The boiling point is reached when a steady stream of condensate is observed on the thermometer bulb and the temperature reading remains constant.

-

Record the temperature and the corresponding pressure from the manometer.

-

-

Validation and Cessation:

-

To validate the reading, you can slightly alter the heating rate. A stable boiling point should not significantly change with minor fluctuations in heating.

-

Once a stable boiling point is recorded, remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.

-

Workflow for Boiling Point Determination

Caption: The synthetic utility of 1-bromo-5-phenylpentane stemming from its reactive nature.

Conclusion

This technical guide has provided a comprehensive overview of the essential physical properties of 1-bromo-5-phenylpentane. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective utilization of this important chemical intermediate. A firm grasp of these fundamental characteristics is the bedrock upon which innovative and successful synthetic endeavors are built.

References

- Thermo Fisher Scientific. (n.d.). 1-Bromo-5-phenylpentane, 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-5-phenylpentane: Chemical Properties and Industrial Significance.

- (n.d.). The Role of 1-Bromo-5-phenylpentane in Pharmaceutical Synthesis.

- ECHEMI. (n.d.). 1-BROMO-5-PHENYLPENTANE SDS, 14469-83-1 Safety Data Sheets.

- ChemicalBook. (2025). 1-BROMO-5-PHENYLPENTANE | 14469-83-1.

- Fisher Scientific. (n.d.). 1-Bromo-5-phenylpentane, 98%.

- Chem-Tools. (n.d.). 1-Bromo-5-phenylpentane.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 1-Bromo-5-phenylpentane: A Guide for Chemical Purchasers.

- Fisher Scientific. (n.d.). 1-Bromo-5-phenylpentane, 98%.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

Sources

An In-depth Technical Guide to (5-Bromopentyl)benzene

This guide provides a comprehensive technical overview of (5-Bromopentyl)benzene (CAS No. 14469-83-1), a versatile bifunctional organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical reactivity, analytical characterization, and applications, with a focus on its utility in medicinal chemistry.

Introduction and Physicochemical Properties

(5-Bromopentyl)benzene, also known as 5-phenylpentyl bromide, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a phenyl group connected to a five-carbon aliphatic chain terminating in a bromine atom, makes it a valuable building block in organic synthesis. The phenyl group provides a scaffold for further functionalization via electrophilic aromatic substitution, while the terminal bromo group serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity allows for the sequential or convergent synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of (5-Bromopentyl)benzene

| Property | Value | Source(s) |

| CAS Number | 14469-83-1 | [3] |

| Molecular Formula | C₁₁H₁₅Br | [3] |

| Molecular Weight | 227.14 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 148 °C at 18 mmHg | [3][6] |

| Density | 1.23 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.5320 - 1.5340 | [3] |

| SMILES | C1=CC=C(C=C1)CCCCCBr | [4] |

| InChIKey | QICUPOFVENZWSC-UHFFFAOYSA-N | [4] |

Synthesis and Purification

(5-Bromopentyl)benzene is typically synthesized via Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction involves the reaction of benzene with a suitable five-carbon electrophile in the presence of a Lewis acid catalyst.

Synthesis via Friedel-Crafts Alkylation

A common and efficient method for the synthesis of (5-Bromopentyl)benzene is the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

Sources

A Technical Guide to the Synthesis of (5-Bromopentyl)benzene via Friedel-Crafts Alkylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of bifunctional organic intermediates is a cornerstone of medicinal chemistry and materials science. (5-Bromopentyl)benzene, a molecule incorporating both an aromatic phenyl ring and a reactive terminal bromine, serves as a versatile building block for more complex molecular architectures. This guide provides an in-depth examination of its synthesis through the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, address critical challenges such as polyalkylation, and detail methods for purification and characterization. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Value of (5-Bromopentyl)benzene

(5-Bromopentyl)benzene (CAS 14469-83-1), also known as 1-Bromo-5-phenylpentane, is a valuable intermediate in organic synthesis.[1] Its structure is strategically important, featuring a nucleophilic aromatic ring and an aliphatic chain terminating in an electrophilic center, primed for nucleophilic substitution. This duality allows for sequential, regioselective modifications, making it a key precursor in the synthesis of various biologically active compounds and functionalized polymers.[1]

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[2] Specifically, Friedel-Crafts alkylation facilitates the attachment of an alkyl group to an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[3][4] The synthesis of (5-Bromopentyl)benzene by reacting benzene with 1,5-dibromopentane is a classic application of this reaction, leveraging a bifunctional electrophile to achieve selective mono-alkylation.[1]

The Core Reaction: Mechanistic Underpinnings

The Friedel-Crafts alkylation proceeds through three primary stages: generation of an electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.[3][5]

Step 1: Generation of the Electrophile A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the alkyl halide.[6] In the case of a primary alkyl halide like 1,5-dibromopentane, the formation of a free primary carbocation is energetically unfavorable.[7] Instead, the Lewis acid coordinates with one of the bromine atoms, forming a highly polarized complex that acts as the active electrophile.[2][8] This complex significantly increases the electrophilicity of the terminal carbon atom.

Step 2: Electrophilic Attack The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the polarized complex.[9] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The formation of this intermediate temporarily disrupts the aromaticity of the ring.[3]

Step 3: Deprotonation and Catalyst Regeneration To restore the highly stable aromatic system, a weak base, the AlCl₃Br⁻ complex, abstracts a proton from the carbon atom bearing the new alkyl group.[4][9] The electrons from the carbon-hydrogen bond collapse back into the ring, re-establishing aromaticity. This final step yields the desired product, (5-Bromopentyl)benzene, and regenerates the AlCl₃ catalyst along with producing HBr.[10]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas outlet connected to a trap for HBr gas. Ensure all glassware is oven-dried to remove any traces of water.

-

Reagent Charging: Charge the flask with 100 mL of dry benzene and begin stirring.

-

Cooling: Cool the flask in an ice-water bath to between 0 and 5 °C.

-

Catalyst Addition: Cautiously add the anhydrous aluminum chloride (7.3 g) to the stirred benzene in small portions. The addition is exothermic.

-

Substrate Addition: Add the 1,5-dibromopentane (11.5 g) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (~200 g). This will hydrolyze the aluminum chloride and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a mixture of (5-Bromopentyl)benzene, unreacted starting materials, and potential di-alkylated byproducts. Purify the residue using silica gel column chromatography, typically with a non-polar eluent such as hexane. [11]

Product Characterization

Confirming the structure and purity of the synthesized (5-Bromopentyl)benzene is essential.

Physical Properties

| Property | Expected Value |

| CAS Number | 14469-83-1 [12] |

| Molecular Formula | C₁₁H₁₅Br [12] |

| Molecular Weight | 227.14 g/mol [12] |

| Appearance | Colorless to light yellow liquid [13] |

| Boiling Point | ~148 °C @ 18 mmHg [13] |

| Refractive Index (n20/D) | ~1.53 [13] |

Spectroscopic Analysis (¹H NMR)

The ¹H NMR spectrum provides unambiguous structural confirmation. The expected chemical shifts (in CDCl₃) are highly informative. [14]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅ -) | ~7.15 - 7.30 | Multiplet | 5H |

| Benzylic (-CH₂ -Ph) | ~2.62 | Triplet | 2H |

| Brominated (-CH₂ -Br) | ~3.41 | Triplet | 2H |

| Aliphatic Chain (-CH₂CH₂CH₂ CH₂CH₂-) | ~1.80 - 1.95 | Multiplet | 2H |

| Aliphatic Chain (-CH₂CH₂ CH₂CH₂ CH₂-) | ~1.35 - 1.55 | Multiplet | 4H |

The triplet corresponding to the protons adjacent to the bromine atom at ~3.41 ppm and the triplet for the benzylic protons at ~2.62 ppm are key diagnostic signals. The integration of the aromatic region (5H) versus the aliphatic protons confirms mono-substitution.

Conclusion

The Friedel-Crafts alkylation of benzene with 1,5-dibromopentane is a robust and effective method for synthesizing (5-Bromopentyl)benzene. Success hinges on a thorough understanding of the reaction mechanism and the strategic implementation of experimental conditions, particularly the use of excess benzene to control for polyalkylation. The detailed protocol and characterization data provided herein offer a comprehensive guide for researchers to reliably produce this valuable bifunctional intermediate for applications in drug discovery and materials science.

References

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link: https://byjus.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.

- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from pw.live. [Link: https://www.pw.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from mt.com. [Link: https://www.mt.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from mt.com. [Link: https://www.mt.

- ACS Publications. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics. [Link: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00346]

- Saskia, K. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer. [Link: https://saskochem.

- LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Electrophilic_Aromatic_Substitution/18.05%3A_Alkylation_and_Acylation_of_Benzene_-_The_Friedel-Crafts_EAS_Reactions]

- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]

- Benchchem. (n.d.). Synthesis routes of (5-Bromopentyl)benzene. Retrieved from benchchem.com. [Link: https://www.benchchem.com/synthesis/14469-83-1]

- Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link: https://www.csus.edu/indiv/m/mackj/chem124/124ln11fcal.pdf]

- Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. [Link: https://info.umkc.edu/unbound/wp-content/uploads/2020/07/Experiment-6-Friedel-Crafts-Alkylation-14-Dimethoxybenzene-and-Biphenyl.pdf]

- Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II. [Link: https://courses.lumenlearning.

- Clark, J. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link: https://www.docbrown.info/page07/mechBenzene4.htm]

- Murray-Green, M. (2021, June 25). Friedel-Crafts Alkylation of Benzene. YouTube. [Link: https://www.youtube.

- Unknown. (n.d.). Friedel-Crafts Alkylation of Benzene. [Link: https://khimiya.

- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link: https://www.youtube.

- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link: https://www.chemistrysteps.

- Benchchem. (n.d.). (5-Bromopentyl)benzene. Retrieved from benchchem.com. [Link: https://www.benchchem.com/product/b15433219]

- The O-Chem Tutor. (2017, December 6). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. YouTube. [Link: https://www.youtube.

- Cutright, J. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. [Link: https://dc.etsu.edu/honors/702/]

- TCI AMERICA. (n.d.). (5-Bromopentyl)benzene. Retrieved from tcichemicals.com. [Link: https://www.tcichemicals.com/US/en/p/P1323]

- JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. [Link: https://www.jove.

- Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. [Link: https://info.umkc.edu/unbound/wp-content/uploads/2020/07/Experiment-6-Friedel-Crafts-Alkylation-14-Dimethoxybenzene-and-Biphenyl.pdf]

- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from chemistrysteps.com. [Link: https://www.chemistrysteps.

- Clark, J. (n.d.). electrophilic substitution - the alkylation of benzene. Chemguide. [Link: https://www.chemguide.co.uk/mechanisms/elsub/fcalk.html]

- Benchchem Technical Support Team. (2025, December). avoiding side reactions in Friedel-Crafts alkylation. [Link: https://www.benchchem.

- SpectraBase. (n.d.). Benzene, (5-bromo-1-pentenyl)-. Retrieved from spectrabase.com. [Link: https://spectrabase.com/spectrum/3o2B4x9sE9y]

- Monaco, J. (n.d.). Spectral Analysis and Database Project. Monaco Portfolio. [Link: https://www.jmonacoportfolio.

- L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link: https://www.lscollege.ac.in/userfiles/file/e-content/Chemistry/Friedel-Crafts-reaction-by-Dr-Subhash-Prasad-Singh.pdf]

- Benchchem. (2025). A Comparative Guide to the 1H NMR Characterization of 5-Bromopentan-1-ol and Its Derivatives. [Link: https://www.benchchem.

- J&K Scientific. (n.d.). (5-Bromopentyl)benzene, 97%. Retrieved from jk-sci.com. [Link: https://www.jk-sci.com/497352.html]

- ChemScene. (n.d.). (((5-Bromopentyl)oxy)methyl)benzene. Retrieved from chemscene.com. [Link: https://www.chemscene.com/products/(((5-Bromopentyl)oxy)methyl)benzene-1014-93-3.html]

- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342337/]

Sources

- 1. (5-Bromopentyl)benzene|14469-83-1| Purity [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mt.com [mt.com]

- 6. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis routes of (5-Bromopentyl)benzene [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. (5-Bromopentyl)benzene | 14469-83-1 | TCI AMERICA [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

The Synthesis of 5-Phenylpentyl Bromide: A Technical Guide

An Examination of Synthetic Routes and Mechanistic Principles for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 5-phenylpentyl bromide, a valuable alkyl halide intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented, its synthesis falls under the broader historical development of organic chemistry, particularly the work on hydrocarbons and their derivatives by chemists like Carl Schorlemmer in the 19th century.[1][2][3][4][5] Schorlemmer's research into the constitution and reactions of simple hydrocarbons laid the foundational understanding for the halogenation of such molecules.[1][3] Today, the synthesis of alkyl halides is a fundamental process in organic chemistry, with various methods available, including the reaction of alcohols with halogen acids or the addition of hydrogen halides to unsaturated hydrocarbons.[6][7] This guide will focus on the prevalent and practical laboratory-scale synthesis of 5-phenylpentyl bromide from its corresponding alcohol, 5-phenyl-1-pentanol.

Strategic Importance in Synthetic Chemistry

5-phenylpentyl bromide serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Its utility lies in the presence of a reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution and coupling reactions. For instance, it has been utilized in the synthesis of analogs of bioactive compounds and in the preparation of intermediates for complex molecular targets.

Synthetic Pathway Overview: From Alcohol to Alkyl Bromide

The most common and efficient laboratory synthesis of 5-phenylpentyl bromide involves the conversion of the primary alcohol, 5-phenyl-1-pentanol. This transformation can be achieved through several established methods, primarily involving nucleophilic substitution reactions. The general principle involves the protonation of the hydroxyl group of the alcohol to form a good leaving group (water), followed by a nucleophilic attack by a bromide ion.[8][9]

Caption: General overview of the synthetic conversion of 5-phenyl-1-pentanol to 5-phenylpentyl bromide.

Mechanistic Insights: SN2 versus SN1 Pathways

The conversion of 5-phenyl-1-pentanol, a primary alcohol, to 5-phenylpentyl bromide typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[8]

SN2 Mechanism:

-

Protonation of the Alcohol: The hydroxyl group of 5-phenyl-1-pentanol is a poor leaving group. In the presence of a strong acid like hydrobromic acid (HBr), the oxygen atom of the hydroxyl group is protonated to form an oxonium ion. This protonation converts the hydroxyl group into a much better leaving group: water.

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom bearing the oxonium ion from the backside. This backside attack occurs in a single, concerted step, leading to the displacement of a water molecule and the formation of 5-phenylpentyl bromide.

It is important to note that while the SN2 pathway is dominant for primary alcohols, the SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is more prevalent for tertiary alcohols.[8] For secondary alcohols, a mixture of both pathways can occur.[8]

Sources

- 1. Carl Schorlemmer’s research and the “Rise and Development of Organic Chemistry” - American Chemical Society [acs.digitellinc.com]

- 2. Making sure you're not a bot! [climateandcapitalism.com]

- 3. XII.—The chemistry of the hydrocarbons - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 4. A Treatise on Chemistry: The chemistry of the hydrocarbons and their ... - Henry Enfield Roscoe, Carl Schorlemmer - كتب Google [books.google.ps]

- 5. A Treatise on Chemistry Volume III: The Chemistry of the Hydrocarbons and Their Derivatives, or, Organic Chemistry, Part II by Roscoe, H.E.; Schorlemmer, C.: Good+ Brown Cloth (1884) | Clausen Books, RMABA [abebooks.com]

- 6. US2097750A - Synthesis of alkyl halides - Google Patents [patents.google.com]

- 7. Synthesis of Alkyl Halides [unacademy.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

electrophilic aromatic substitution mechanism for (5-Bromopentyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of (5-Bromopentyl)benzene

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanisms pertaining to (5-Bromopentyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the nuanced interplay of electronic and steric effects, and the critical competition between intermolecular substitution and intramolecular cyclization. We will dissect the underlying principles governing regioselectivity, present detailed experimental protocols, and offer field-proven insights to ensure both theoretical understanding and practical success in the synthesis of substituted (5-Bromopentyl)benzene derivatives.

Introduction: The Reactivity Landscape of an Alkylbenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on a potent electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.[2][3][4]

The substrate, (5-Bromopentyl)benzene, presents a unique case study. It features two key structural motifs:

-

An Alkyl-Substituted Benzene Ring: The pentyl chain acts as a weakly activating, ortho, para-directing group.[5][6] This influence stems from the electron-donating nature of alkyl groups through induction and hyperconjugation, which enriches the electron density at the ortho and para positions and stabilizes the corresponding arenium ion intermediates.[7][8]

-

A Terminal Bromoalkane Chain: The bromine atom on the C5 position is sufficiently distant from the aromatic ring to exert a negligible inductive or resonance effect on the EAS reaction itself. However, its presence opens up a critical competing pathway: intramolecular Friedel-Crafts alkylation.

This guide will focus on navigating the synthetic choices dictated by this inherent reactivity duality.

Mechanistic Dichotomy: Intermolecular Substitution vs. Intramolecular Cyclization

The primary challenge in the EAS of (5-Bromopentyl)benzene is controlling the reaction pathway. The flexible five-carbon chain can position the terminal bromine atom in proximity to the aromatic ring, setting the stage for an intramolecular cyclization to form a six-membered ring, a derivative of tetralin. This reaction is a classic intramolecular Friedel-Crafts alkylation.[9][10]

Pathway A: Intermolecular Electrophilic Aromatic Substitution

This is the canonical EAS pathway where an external electrophile is introduced to the aromatic ring. The (5-Bromopentyl) group directs the incoming electrophile to the positions of highest electron density.

-

Mechanism:

-

Electrophile Generation: A strong electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) is generated in situ.[3]

-

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons ortho and para to the alkyl group.

-

Deprotonation: A weak base removes a proton from the carbon bearing the new electrophile, collapsing the intermediate and restoring the aromatic system.[2][4]

-

The directing effect of the alkyl group is visualized in the stability of the arenium ion intermediates.

Caption: Arenium ion stability dictates ortho, para-direction for alkylbenzenes.

Pathway B: Intramolecular Friedel-Crafts Alkylation (Cyclization)

Under conditions that promote carbocation formation from the alkyl halide (i.e., the presence of a strong Lewis acid), the molecule can act as its own electrophile.

-

Mechanism:

-

Carbocation Formation: A Lewis acid (e.g., AlCl₃) coordinates to the terminal bromine, facilitating its departure and generating a primary carbocation at the end of the pentyl chain.

-

Hydride Shift: The initially formed primary carbocation will rapidly rearrange via a 1,2-hydride shift to a more stable secondary carbocation. This is a crucial and often unavoidable step in such alkylations.[11]

-

Intramolecular Attack: The electron-rich aromatic ring attacks the secondary carbocation, forming a new six-membered ring.

-

Deprotonation: Loss of a proton restores aromaticity, yielding a substituted tetralin product.

-

Caption: Pathway for intramolecular Friedel-Crafts cyclization.

Controlling the Outcome:

-

To favor Intermolecular Substitution: Use reaction conditions that do not strongly activate the alkyl halide. For nitration or sulfonation, the mixed-acid conditions generate a potent external electrophile without significantly promoting intramolecular reaction. For halogenation, milder Lewis acids or conditions can be used.

-

To favor Intramolecular Cyclization: Employ a strong Lewis acid catalyst like AlCl₃ in a non-coordinating solvent. The absence of a competing, more powerful external electrophile allows the intramolecular pathway to dominate.[9][10]

A Case Study: Nitration Protocol and Expected Outcomes

Nitration is a representative EAS reaction that typically favors the intermolecular pathway. The electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a strong dehydrating acid, usually sulfuric acid.[12]

Predicted Regioselectivity

The (5-Bromopentyl) group is an ortho, para-director. However, as the steric bulk of the alkyl substituent increases, the proportion of the para isomer generally increases at the expense of the ortho isomer due to steric hindrance.[13] While the pentyl chain is long and flexible, its effective steric footprint near the ring can disfavor attack at the adjacent ortho positions.

| Alkylbenzene Substrate | % Ortho Isomer | % Meta Isomer | % Para Isomer |

| Toluene (-CH₃) | ~59% | ~4% | ~37% |

| Ethylbenzene (-CH₂CH₃) | ~45% | ~5% | ~50% |

| Isopropylbenzene (-CH(CH₃)₂) | ~30% | ~8% | ~62% |

| tert-Butylbenzene (-C(CH₃)₃) | ~16% | ~8% | ~75% |

| (5-Bromopentyl)benzene (Predicted) | ~35-45% | <5% | ~55-65% |

| Data for Toluene, Ethylbenzene, Isopropylbenzene, and tert-Butylbenzene compiled from typical mixed-acid nitration reactions.[13] The values for (5-Bromopentyl)benzene are extrapolated based on these trends. |

Detailed Experimental Protocol: Mononitration

This protocol is designed to achieve mononitration while minimizing di-substitution and side reactions.

Objective: To synthesize 1-(5-bromopentyl)-4-nitrobenzene as the major product.

Reagents:

-

(5-Bromopentyl)benzene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice-water bath

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture (Caution: Highly Exothermic):

-

In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid.

-

While stirring vigorously, slowly add an equimolar amount of concentrated nitric acid dropwise. The sulfuric acid protonates the nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺) electrophile.[12][13] Maintain the temperature below 10°C throughout the addition.

-

-

Reaction Execution:

-

Dissolve the (5-Bromopentyl)benzene in a minimal amount of an inert solvent like dichloromethane.

-

Cool the solution of the substrate in a separate ice-water bath.

-

Slowly add the pre-chilled nitrating mixture to the substrate solution dropwise with continuous stirring. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0°C and 10°C. Exceeding this temperature range increases the risk of dinitration and side reactions.[14]

-

After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice. This quenches the reaction and dilutes the acids.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two small portions of dichloromethane to recover any dissolved product.

-

Combine all organic layers. Wash sequentially with:

-

Cold water (to remove bulk acid).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid; continue until CO₂ evolution ceases).[13]

-

Brine (saturated NaCl solution) (to remove excess water).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of ortho and para isomers. These can be separated using column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient). The para isomer is generally less polar and will elute first.

-

Conclusion and Outlook

The electrophilic aromatic substitution of (5-Bromopentyl)benzene is a process governed by a delicate balance. The activating, ortho, para-directing nature of the alkyl chain provides a predictable framework for intermolecular reactions like nitration and halogenation, with steric factors favoring the formation of the para isomer. However, researchers must remain vigilant to the competing intramolecular Friedel-Crafts pathway, which can be selectively favored by employing strong Lewis acids. A thorough understanding of these competing mechanisms and the reaction conditions that favor each is paramount for achieving the desired synthetic outcome. This knowledge is critical for the rational design of synthetic routes in pharmaceutical and materials science, where precise control over molecular architecture is essential.

References

-

Directing Effects. (n.d.). ChemTalk. Retrieved from [Link]

-

Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]

- WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds. (2015). Google Patents.

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

17.2: Directing Inductive Effects of Alkyl Groups. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Intra- versus intermolecular electron transfer in radical nucleophilic aromatic substitution of dihalo(hetero)arenes. (2012). National Institutes of Health. Retrieved from [Link]

- US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. (2005). Google Patents.

-

Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Retrieved from [Link]

- US3488397A - Nitration of alkyl benzenes with nitric and phosphoric acids. (1970). Google Patents.

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Bromination of Benzenes (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

(5-Bromopentyl)benzene. (n.d.). ChemBK. Retrieved from [Link]

-

(5-Bromopentyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

-

Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

(5-Bromopentyl)benzene: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopentyl)benzene, also known as 1-Bromo-5-phenylpentane, is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its utility as a versatile building block in pharmaceutical research and materials science is predicated on its purity and integrity.[1] This guide provides a detailed examination of the chemical stability of (5-Bromopentyl)benzene, elucidates its potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the compound's shelf-life.

Compound Profile and Physicochemical Properties

(5-Bromopentyl)benzene is characterized by a phenyl group linked to a terminal bromine atom via a five-carbon aliphatic chain.[1] This structure imparts a dual reactivity: the bromine atom serves as an excellent leaving group for nucleophilic substitution, while the benzene ring can participate in electrophilic aromatic substitution.[1] The alkyl chain provides flexibility and spacing, making it a valuable precursor for introducing the 5-phenylpentyl moiety into more complex molecules.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 14469-83-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅Br | [2][4] |

| Molecular Weight | 227.14 g/mol | [2][4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | ~148 °C @ 18 mmHg | [1][2] |

| Density | ~1.23 g/cm³ | [1][2] |

| Refractive Index (n20/D) | ~1.532 - 1.534 | [1][2] |

Chemical Stability and Reactivity Analysis

The stability of (5-Bromopentyl)benzene is intrinsically linked to its molecular structure. While alkyl bromides are generally more stable for long-term storage compared to their iodide counterparts, they are by no means inert.[5] The primary locus of reactivity is the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine makes the carbon atom electrophilic and susceptible to nucleophilic attack, while the bromide ion is a good leaving group.[6]

Several environmental factors can compromise the compound's integrity, leading to degradation.

Principal Degradation Pathways

The primary threats to the stability of (5-Bromopentyl)benzene during storage are atmospheric moisture, oxygen, and light.

-

Hydrolysis: This is the most common degradation pathway. In the presence of water or other nucleophilic impurities, the bromide is displaced via a nucleophilic substitution (Sₙ2) reaction to form 5-phenylpentan-1-ol. This reaction is accelerated by trace amounts of base.

-

Oxidation: The compound is noted to be air-sensitive.[1] While the benzene ring is relatively stable, the alkyl chain can be susceptible to oxidation over long-term exposure to atmospheric oxygen, potentially forming various oxygenated byproducts.

-

Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating radical species. These highly reactive intermediates can then initiate a cascade of unpredictable side reactions, leading to polymerization or the formation of complex impurities.

The following diagram illustrates the most probable degradation mechanisms under improper storage conditions.

Caption: Key degradation pathways for (5-Bromopentyl)benzene.

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is essential to preserve the chemical integrity of (5-Bromopentyl)benzene. The causality behind each recommendation is to create a multi-barrier system against the degradation factors identified above.

Optimal Storage Conditions

The following conditions are mandatory for the long-term storage of (5-Bromopentyl)benzene.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8 °C | Reduces reaction rates of potential degradation pathways. | [7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation by displacing moisture and oxygen. | [1][8] |

| Light Exposure | Store in the dark | Prevents light-induced radical formation and photodegradation. | [1] |

| Container | Amber glass bottle with a PTFE-lined cap | Provides a chemically inert barrier and protection from light. PTFE liners prevent vapor escape and degradation of the seal. | [9] |

Standard Operating Procedure for Handling

To prevent contamination and degradation upon use, all handling must be performed with the assumption that the compound is sensitive to the ambient environment. The following workflow ensures the compound's purity is maintained from storage to reaction.

Caption: Recommended workflow for handling (5-Bromopentyl)benzene.

Experimental Protocol: Aliquoting the Reagent

-

Preparation: Remove the sealed container of (5-Bromopentyl)benzene from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold surface of the container upon opening.

-

Inert Environment: Transfer the equilibrated container, along with all necessary glassware and tools (e.g., syringe, needles), into a glovebox or a fume hood equipped with a Schlenk line.

-

Dispensing: Puncture the septum of the cap with a needle connected to a source of inert gas (e.g., argon). Puncture with a second, dry, gas-tight syringe for withdrawal. Slowly draw the desired volume of liquid. The positive pressure from the inert gas source will prevent air from entering the vial.

-

Storage Return: After withdrawal, remove the syringe and the gas inlet needle. Immediately reseal the container cap and reinforce the seal with Parafilm. Return the container to the recommended 2–8 °C storage.[7]

Safety and Hazard Profile

Understanding the hazards associated with (5-Bromopentyl)benzene reinforces the necessity for the stringent handling protocols outlined.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][10]

-

Hazardous to the Aquatic Environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[10]

-

Skin, Eye, and Respiratory Irritation: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][11]

-

-

Personal Protective Equipment (PPE):

All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]

Conclusion

(5-Bromopentyl)benzene is a valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its primary vulnerabilities are hydrolysis, oxidation, and photodegradation. By implementing a comprehensive storage strategy based on cold (2–8 °C), dark, and inert conditions , coupled with meticulous handling protocols under an inert atmosphere, researchers can effectively mitigate these risks. This disciplined approach is fundamental to ensuring the long-term stability of the compound and achieving reliable, reproducible results in drug discovery and materials science applications.

References

- (5-Bromopentyl)benzene|14469-83-1| Purity - Benchchem.

- (5-Bromopentyl)benzene AldrichCPR - Sigma-Aldrich.

- (5-Bromopentyl)benzene | C11H15Br | CID 285561 - PubChem.

- Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymeriz

- Safety D

- Safety D

- Material Safety D

- Storing & Handling Bromine - Contemporary Daguerreotypes.

- SAFETY D

- Benzene Safety D

- (5-Bromopentyl)benzene, 97% | 14469-83-1 - J&K Scientific.

- Organobromine chemistry - Wikipedia.

- (5-Bromopentyl)benzene - ChemBK.

- (5-Bromopentyl)benzene, min 98%, 1 gram - Strem.

Sources

- 1. (5-Bromopentyl)benzene|14469-83-1| Purity [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. (5-Bromopentyl)benzene | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 7. angenechemical.com [angenechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]

- 10. (5-Bromopentyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Bromopentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

(5-Bromopentyl)benzene is a versatile bifunctional molecule, featuring a lipophilic phenyl group at one end of a five-carbon chain and a reactive bromine atom at the other. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. However, its utility is matched by a specific hazard profile that necessitates rigorous handling protocols.

The primary hazards associated with (5-Bromopentyl)benzene are derived from its classification as a halogenated aromatic hydrocarbon. While specific toxicological data for this compound is not extensively documented, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.[1][2][3]

Table 1: GHS Hazard and Precautionary Statements for (5-Bromopentyl)benzene

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[2] | |

| H315 | Causes skin irritation.[2] | |

| H316 | Causes mild skin irritation.[3] | |

| H319 | Causes serious eye irritation.[2] | |

| H320 | Causes eye irritation.[3] | |

| H332 | Harmful if inhaled.[2] | |

| H335 | May cause respiratory irritation.[2][3] | |

| H411 | Toxic to aquatic life with long lasting effects.[1][2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P391 | Collect spillage. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] | |

| P405 | Store locked up.[3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

The benzene moiety suggests a need for caution regarding potential long-term health effects associated with aromatic hydrocarbons, although the alkyl substitution generally mitigates some of the hazards of benzene itself. The presence of bromine introduces the risk of forming hydrogen bromide upon combustion or thermal decomposition, which is a corrosive gas.[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a robust system of controls that minimizes the potential for exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling (5-Bromopentyl)benzene is a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it provides a contained workspace to prevent the inhalation of vapors, which are harmful, and it serves as a physical barrier in the event of a splash or unexpected reaction. All manipulations of the compound, including weighing, transferring, and the setup of reactions, must be conducted within the fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedure.

-

Eye Protection : Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when the material is under pressure.

-

Hand Protection : Chemical-resistant gloves are essential. Given the nature of halogenated hydrocarbons, nitrile gloves may offer limited protection and should only be used for incidental contact. For extended handling, heavier-duty gloves such as Viton® or laminate film gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

-

Body Protection : A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection : When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection may be necessary. The choice of respirator will depend on the concentration of airborne contaminants.

Workflow for Safe Handling and Storage

A systematic approach to handling and storage is critical to preventing accidents and ensuring the integrity of the compound.

Caption: Decision-making and action flowchart for a (5-Bromopentyl)benzene spill.

Fire Response

(5-Bromopentyl)benzene is a combustible solid. In the event of a fire, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct water jet, as it may spread the fire. Firefighters should wear self-contained breathing apparatus (SCBA) due to the risk of thermal decomposition products, including hydrogen bromide.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing (5-Bromopentyl)benzene, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Waste Stream : Dispose of in a designated, clearly labeled container for halogenated organic waste.

-

Segregation : Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.

-

Institutional Guidelines : Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.

By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with (5-Bromopentyl)benzene and ensure a safe and productive laboratory environment.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 1-47.

- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 82, 55-60.

-

Central Institute for Labour Protection – National Research Institute. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

- Eganhouse, R. P., Olaguer, D. P., Gould, B. R., & Phinney, C. S. (1988). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 35(3), 175-198.

-

OECD Existing Chemicals Database. (n.d.). Benzene, C10-C16 alkyl derivatives. Retrieved from [Link]